(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorobenzo[d]thiazole intermediate, which is then reacted with azetidine and thiophene derivatives under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products
Scientific Research Applications
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone has been explored for its applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism by which (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-Chlorobenzylidene)-3-(3-{2-[(4-Chlorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-3-oxopropyl)-2-thioxo-1,3-thiazolidin-4-one
- Zwitterions : Compounds containing both positive and negative charges, similar in their ability to interact with various biological targets .
Uniqueness
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone stands out due to its unique combination of structural features, including the chlorobenzo[d]thiazole, azetidine, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-10-3-1-4-11-13(10)17-15(22-11)20-9-7-18(8-9)14(19)12-5-2-6-21-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJWDEIHJQERQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.